molecular formula C19H34Cl2O2 B14371434 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid CAS No. 90399-46-5

2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid

Cat. No.: B14371434
CAS No.: 90399-46-5
M. Wt: 365.4 g/mol
InChI Key: PUGMDTVJZGPEMS-UHFFFAOYSA-N
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Description

2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is a synthetic organic compound with the molecular formula C19H34Cl2O2 and a molecular weight of 365.38 g/mol . It is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclopropyl ring substituted with dichloro and octyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid typically involves the cyclopropanation of an octyl-substituted alkene followed by chlorination. The reaction conditions often require the use of a strong base and a chlorinating agent to introduce the dichloro groups. The final step involves the esterification of the cyclopropyl intermediate with octanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl ring and dichloro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dichloro-3-hexylcyclopropyl)hexanoic acid
  • 2-(2,2-Dichloro-3-decylcyclopropyl)decanoic acid
  • 2-(2,2-Dichloro-3-dodecylcyclopropyl)dodecanoic acid

Uniqueness

2-(2,2-Dichloro-3-octylcyclopropyl)octanoic acid is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity and reactivity .

Properties

CAS No.

90399-46-5

Molecular Formula

C19H34Cl2O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2,2-dichloro-3-octylcyclopropyl)octanoic acid

InChI

InChI=1S/C19H34Cl2O2/c1-3-5-7-9-10-12-14-16-17(19(16,20)21)15(18(22)23)13-11-8-6-4-2/h15-17H,3-14H2,1-2H3,(H,22,23)

InChI Key

PUGMDTVJZGPEMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(C1(Cl)Cl)C(CCCCCC)C(=O)O

Origin of Product

United States

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